Product packaging for 3-Trifluoromethyl-2-methylaniline-d3(Cat. No.:CAS No. 1189989-60-3)

3-Trifluoromethyl-2-methylaniline-d3

Cat. No.: B564721
CAS No.: 1189989-60-3
M. Wt: 178.173
InChI Key: TWLDBACVSHADLI-FIBGUPNXSA-N
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Description

3-Trifluoromethyl-2-methylaniline-d3 (CAS 1189989-60-3) is a deuterium-labeled aromatic compound that serves as a versatile and critical stable isotope-labeled intermediate in pharmaceutical research and development . This compound, appearing as a brown solid with a molecular weight of 178.17 and a molecular formula of C8H5D3F3N, is primarily valued for its application in the synthesis of Flunixin, a potent nonsteroidal anti-inflammatory drug (NSAID) . By incorporating a deuterated methyl group, this intermediate can be used to create deuterated analogs of Flunixin, which are essential in modern analytical studies. Its key research value lies in the use as a labeled building block for the development of analgesic and anti-inflammatory agents, facilitating advanced pharmacokinetic, metabolic, and tracer studies without interfering with the drug's inherent biological activity . The deuterium labels provide distinct isotopic signatures that enable researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) profile with high precision using mass spectrometry, thereby supporting drug safety and efficacy evaluations. The product should be stored in a refrigerator at 2-8°C and is stabilized in solvents such as Chloroform, Dichloromethane, and DMSO . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1189989-60-3

Molecular Formula

C8H8F3N

Molecular Weight

178.173

IUPAC Name

2-(trideuteriomethyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3

InChI Key

TWLDBACVSHADLI-FIBGUPNXSA-N

SMILES

CC1=C(C=CC=C1N)C(F)(F)F

Synonyms

2-(Methyl-d3)-3-trifluoromethylbenzenamine;  2-Amino-6-(trifluoromethyl)(toluene-d3);  2-(Methyl-d3)-3-(trifluoromethyl)phenylamine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-2-methylaniline-d3 typically involves the introduction of deuterium atoms into the methyl group of 3-Trifluoromethyl-2-methylaniline. One common method involves the use of deuterated reagents in the methylation step. For instance, starting from 2-chloro-3-trifluoromethyl aniline, the compound can be synthesized by introducing a deuterated methyl group using deuterated methyl iodide or dimethyl sulfate under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes strict control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-2-methylaniline-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Trifluoromethyl-2-methylaniline-d3 is widely used in scientific research due to its isotopic labeling. Applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: Applied in the synthesis of agrochemicals and materials science for the development of new compounds with improved properties

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-2-methylaniline-d3 involves its interaction with various molecular targets depending on the specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound through different biochemical pathways. The trifluoromethyl group can influence the compound’s reactivity and interaction with enzymes and other proteins, providing insights into its biological effects.

Comparison with Similar Compounds

2-Methyl-3-(trifluoromethyl)aniline (Non-deuterated Parent Compound)

  • CAS No.: 54396-44-0
  • Molecular Formula : C8H8F3N
  • Molecular Weight : 175.15 g/mol
  • Substituents : Methyl (–CH3) at position 2, trifluoromethyl (–CF3) at position 3.
  • Applications : Key intermediate in Flunixin synthesis. The electron-withdrawing –CF3 group enhances stability and modulates pharmacokinetic properties, while the –CH3 group introduces steric hindrance .

3-(Trifluoromethyl)aniline

  • CAS No.: 98-16-8
  • Molecular Formula : C7H6F3N
  • Molecular Weight : 161.12 g/mol
  • Substituents : Trifluoromethyl (–CF3) at position 3.
  • Applications : Primarily a laboratory chemical. The absence of a methyl group reduces steric bulk, increasing reactivity in electrophilic substitution reactions compared to methyl-substituted analogues .

2-Methyl-4-(trifluoromethoxy)aniline

  • Molecular Formula: C8H8F3NO
  • Molecular Weight : 191.15 g/mol
  • Substituents : Methyl (–CH3) at position 2, trifluoromethoxy (–OCF3) at position 4.
  • Key Differences : The –OCF3 group is less electron-withdrawing than –CF3, altering electronic effects on the aromatic ring. This compound’s applications remain unspecified but may include agrochemical or material science research .

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C8H3D3F3N ~178.17 2-CD3, 3-CF3 MS/NMR internal standards
2-Methyl-3-(trifluoromethyl)aniline 54396-44-0 C8H8F3N 175.15 2-CH3, 3-CF3 Flunixin synthesis
3-(Trifluoromethyl)aniline 98-16-8 C7H6F3N 161.12 3-CF3 Laboratory reactions
2-Methyl-4-(trifluoromethoxy)aniline C8H8F3NO 191.15 2-CH3, 4-OCF3 Undisclosed

Key Research Findings

Isotopic Effects : The C–D bond in this compound exhibits greater bond strength (∼5–6 kJ/mol stronger than C–H), slowing metabolic degradation in tracer studies and improving detection sensitivity in MS .

Substituent Positioning : The ortho-methyl group in 2-Methyl-3-(trifluoromethyl)aniline introduces steric hindrance, reducing reaction rates in acylation compared to 3-(Trifluoromethyl)aniline .

Electronic Effects : Trifluoromethoxy (–OCF3) in 2-Methyl-4-(trifluoromethoxy)aniline provides moderate electron withdrawal compared to –CF3, influencing solubility and reactivity in electrophilic aromatic substitution .

Biological Activity

3-Trifluoromethyl-2-methylaniline-d3 (CAS: 1189989-60-3) is a deuterated derivative of 3-trifluoromethyl-2-methylaniline, which incorporates three deuterium atoms. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Formula: C9H8F3N (deuterated)

Molecular Weight: 201.20 g/mol

Physical State: Brown solid

Solubility: Soluble in organic solvents, such as ethanol and dichloromethane.

The trifluoromethyl (-CF₃) group is known for its electron-withdrawing properties, which can significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to bind to these targets, potentially leading to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with receptors, influencing signaling pathways and cellular responses.
MechanismDescription
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor BindingInteraction with cellular receptors
Signal ModulationInfluence on signal transduction pathways

Applications in Medicinal Chemistry

This compound is utilized in various research applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of analgesic and anti-inflammatory agents, particularly flunixin, which is used in veterinary medicine .
  • Metabolic Studies: The compound is employed in tracing biochemical pathways due to its isotopic labeling, enabling researchers to study drug metabolism and pharmacokinetics.
  • NMR Spectroscopy: As a reference standard in nuclear magnetic resonance spectroscopy, it aids in understanding reaction mechanisms and kinetics.

Case Study 1: Anti-Cancer Activity

Recent studies have highlighted the role of trifluoromethyl groups in enhancing anti-cancer activity. For instance, compounds similar to this compound have shown improved efficacy against breast cancer cell lines (MCF-7). The incorporation of -CF₃ groups has been associated with increased lipophilicity and binding affinity to cancer-related targets .

Case Study 2: Drug Metabolism

A study focused on the metabolic pathways involving compounds with trifluoromethyl groups demonstrated that these modifications can lead to significant changes in pharmacokinetics. The research illustrated how isotopically labeled compounds like this compound can be traced through metabolic processes, providing insights into their behavior within biological systems.

Q & A

Q. What are the recommended methodologies for synthesizing 3-Trifluoromethyl-2-methylaniline-d3, and how do isotopic labels influence reaction optimization?

Synthesis of deuterated analogs like this compound typically involves selective deuteration of precursors or intermediates. A common approach includes:

  • Deuterium Exchange : Using deuterated reagents (e.g., D₂O or deuterated acids/bases) to replace hydrogen atoms at specific positions.
  • Catalytic Deuteration : Employing palladium catalysts under deuterium gas to hydrogenate aromatic rings or alkyl groups .

Q. Key Considerations :

  • Isotopic purity (>98% deuterium incorporation) requires rigorous control of reaction conditions (temperature, solvent, catalyst loading).
  • Deuterium’s kinetic isotope effect (KIE) may slow reaction rates, necessitating extended reaction times or elevated temperatures.

Q. Example Protocol :

StepReagent/ConditionPurposeReference
1CD₃I, K₂CO₃, DMFMethyl-d₃ group introduction
2Pd/C, D₂ (1 atm)Aromatic ring deuteration

Q. What analytical techniques are critical for characterizing this compound, and how does deuterium affect spectral interpretation?

Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Deuterium substitution eliminates signals at labeled positions, simplifying spectral analysis.
    • ²H NMR : Directly quantifies deuterium incorporation but requires specialized probes .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular ion shifts (e.g., +3 Da for -d₃ labeling) and isotopic distribution .

Q. Data Interpretation Challenges :

  • Deuterium can cause splitting in adjacent proton signals due to residual coupling (²JHD).
  • Isotopic purity must be validated via integration of ¹H NMR or isotopic ratio MS.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as aniline derivatives are toxic and suspected mutagens .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and geometric properties of this compound?

DFT methods (e.g., B3LYP or M06-2X) with triple-zeta basis sets (e.g., 6-311++G(d,p)) are used to:

  • Model the trifluoromethyl group’s electron-withdrawing effects on the aromatic ring.
  • Calculate vibrational frequencies (IR/Raman) and compare with experimental data .

Q. Functional Performance :

FunctionalAccuracy (kcal/mol)Application
B3LYP±2.4Thermochemistry, geometry optimization
M06-2X±1.5Non-covalent interactions, reaction barriers

Q. How do deuterium isotope effects influence the reactivity of this compound in nucleophilic substitution reactions?

Deuterium labeling alters reaction kinetics and mechanisms:

  • Primary KIE : Reduced C-D bond cleavage rates (vs. C-H) slow reactions like deamination or electrophilic substitution.
  • Secondary KIE : Altered transition-state stabilization due to deuterium’s mass difference .

Q. Experimental Design :

  • Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
  • Use kinetic modeling (e.g., Eyring equation) to quantify isotope effects.

Q. What strategies are employed to identify and quantify impurities in this compound batches?

Chromatographic Methods :

  • HPLC-UV/MS : Separates impurities like under-deuterated analogs or nitro derivatives.
  • Column : C18 reverse phase; mobile phase: acetonitrile/water with 0.1% formic acid .

Q. Impurity Profiling :

ImpuritySourceDetection Limit (ppm)
Non-deuterated analogIncomplete deuteration50
4-Nitro derivativeOxidative side reactions10

Q. What role does this compound play in medicinal chemistry research, particularly in tracer studies?

Deuterated anilines serve as:

  • Metabolic Tracers : Stable isotopes enable tracking of drug metabolites via LC-MS without radioactive labels.
  • Mechanistic Probes : Study enzyme binding pockets by comparing deuterated vs. non-deuterated inhibitor kinetics .

Q. Case Study :

  • CYP450 Inhibition : Deuterium labeling reduces metabolic clearance, prolonging half-life in vitro .

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